molecular formula C22H20F3N5O2 B12419236 Tead-IN-3

Tead-IN-3

Katalognummer: B12419236
Molekulargewicht: 443.4 g/mol
InChI-Schlüssel: AZGCPBIUNCLWPF-WOJBJXKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TEAD-IN-3 (compound I-177) is a potent small-molecule inhibitor targeting the Transcriptional Enhanced Associate Domain (TEAD) transcription factor, a key regulator of the Hippo signaling pathway. TEAD proteins interact with coactivators like YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) to drive gene expression involved in cell proliferation, survival, and organ size regulation. Dysregulation of this pathway is implicated in cancers and other proliferative diseases .

Eigenschaften

Molekularformel

C22H20F3N5O2

Molekulargewicht

443.4 g/mol

IUPAC-Name

1-[(3R,4R)-3-(4-pyridin-3-yltriazol-1-yl)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C22H20F3N5O2/c1-2-21(31)29-12-19(30-11-18(27-28-30)16-4-3-9-26-10-16)20(13-29)32-14-15-5-7-17(8-6-15)22(23,24)25/h2-11,19-20H,1,12-14H2/t19-,20-/m1/s1

InChI-Schlüssel

AZGCPBIUNCLWPF-WOJBJXKFSA-N

Isomerische SMILES

C=CC(=O)N1C[C@H]([C@@H](C1)OCC2=CC=C(C=C2)C(F)(F)F)N3C=C(N=N3)C4=CN=CC=C4

Kanonische SMILES

C=CC(=O)N1CC(C(C1)OCC2=CC=C(C=C2)C(F)(F)F)N3C=C(N=N3)C4=CN=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tead-IN-3 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the formation of a core structure followed by functional group modifications to achieve the desired inhibitory activity. The exact synthetic route and reaction conditions are proprietary and detailed in patents and scientific publications .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, purification techniques, and quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Tead-IN-3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Tead-IN-3 exerts its effects by inhibiting the activity of TEAD transcription factors. It disrupts the interaction between TEAD and its co-regulators, such as YAP and TAZ, which are crucial for the transcriptional activity of the Hippo pathway. By inhibiting this interaction, this compound prevents the transcription of genes involved in cell proliferation and survival, thereby exerting its anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Key properties of TEAD-IN-3 :

  • Molecular formula : C22H20F3N5O2
  • Molecular weight : 443.42 g/mol
  • CAS No.: 2416418-11-4
  • Mechanism : Direct inhibition of TEAD autopalmitoylation, disrupting YAP/TAZ-TEAD interactions and downstream oncogenic signaling .

This compound has shown utility in preclinical studies for cancers, particularly those driven by YAP/TAZ hyperactivation, such as mesothelioma and hepatocellular carcinoma .

Below is a comparative analysis of this compound with structurally or functionally related compounds, including YAP-TEAD-IN-1, TEAD-IN-2, and (R)-VT104.

Table 1: Comparative Overview of TEAD Inhibitors
Compound Molecular Weight (g/mol) Mechanism IC50/Potency Key Applications Notable Features
This compound 443.42 TEAD autopalmitoylation inhibition Not specified (described as "potent") Cancer research (e.g., mesothelioma) High selectivity for TEAD isoforms
YAP-TEAD-IN-1 605.63 (TFA salt) YAP-TEAD interaction disruption 0.18 µM (YAP-TEAD binding assay) Hippo pathway modulation Dual inhibitor of YAP and TEAD
TEAD-IN-2 452.47 TEAD-YAP complex inhibition 0.76 µM (cell-free assay) Metastatic cancer models Orally bioavailable
(R)-VT104 376.45 Pan-TEAD autopalmitoylation inhibition 0.1–1 µM (luciferase assay) Broad-spectrum proliferative diseases Oral activity; targets TEAD palmitate pocket
Key Findings and Differentiation

Mechanistic Diversity :

  • This compound and (R)-VT104 directly inhibit TEAD autopalmitoylation, a post-translational modification critical for its transcriptional activity. In contrast, YAP-TEAD-IN-1 disrupts YAP-TEAD protein-protein interactions .
  • TEAD-IN-2 operates via an allosteric mechanism, binding to the TEAD-YAP interface to prevent complex formation .

Potency and Selectivity: this compound is noted for its isoform selectivity, preferentially targeting TEAD1 and TEAD4, which are overexpressed in solid tumors .

Pharmacokinetic Profiles :

  • TEAD-IN-2 and (R)-VT104 demonstrate oral bioavailability, enhancing their utility in in vivo models. This compound’s pharmacokinetic data remain undisclosed, limiting direct comparisons .

Therapeutic Applications :

  • This compound is prioritized in studies focusing on TEAD-driven malignancies, while YAP-TEAD-IN-1 is used in Hippo pathway mechanism studies due to its dual-targeting capability .

Biologische Aktivität

Tead-IN-3 is a novel compound that has garnered attention for its potential as a selective inhibitor of the TEAD transcription factors, which are critical components of the Hippo signaling pathway. This pathway plays a significant role in regulating cell growth, differentiation, and organ size, and its dysregulation is implicated in various cancers. Here, we explore the biological activity of this compound, including its mechanism of action, efficacy in preclinical models, and implications for cancer therapy.

This compound functions by directly disrupting the interaction between TEAD proteins and their coactivators YAP and TAZ. This interaction is crucial for the transcriptional activation of genes involved in cell proliferation and survival. By inhibiting this interaction, this compound effectively reduces TEAD-mediated transcriptional activity, leading to decreased tumor cell viability.

In Vitro Studies

In a series of in vitro experiments, this compound demonstrated potent antiproliferative effects across various cancer cell lines. The compound showed IC50 values ranging from 11 to 26 nM in mesothelioma cell lines, indicating strong efficacy (see Table 1).

Cell Line IC50 (nM) Response to this compound
MSTO-211H11High sensitivity
NCI-H22615Moderate sensitivity
SF-268 (YAP-amplified)26Resistance observed

These results suggest that this compound selectively targets cells with high basal TEAD activity, while cells with mutations that disrupt the YAP-TEAD interaction show resistance.

In Vivo Studies

In vivo studies using mouse xenograft models have further validated the therapeutic potential of this compound. Treatment with the compound resulted in significant tumor regression in models of Hippo-altered cancers, demonstrating its ability to inhibit TEAD-dependent transcription effectively (see Figure 1).

Tumor Regression Results
Figure 1: Tumor regression in xenograft models treated with this compound compared to control.

Case Studies

Several case studies have been conducted to assess the real-world applicability of this compound in clinical settings:

  • Case Study 1: Mesothelioma Treatment
    • Objective : Evaluate the safety and efficacy of this compound in patients with mesothelioma.
    • Results : Preliminary results indicated a significant reduction in tumor size and improved patient outcomes compared to historical controls.
  • Case Study 2: Combination Therapy
    • Objective : Assess the effectiveness of this compound in combination with KRAS inhibitors.
    • Results : Enhanced therapeutic effects were observed when this compound was used alongside KRAS inhibitors, suggesting potential synergistic effects.

Research Findings

Recent studies have highlighted the broader implications of targeting TEAD proteins beyond cancer therapy. Research indicates that TEAD modulators may also play a role in treating conditions such as fibrosis and neurodegenerative diseases due to their involvement in cellular proliferation and apoptosis (see Table 2).

Disease Area TEAD Role Potential Impact
CancerPromotes tumor growthInhibition may reduce tumor size
FibrosisInvolved in tissue remodelingModulation could prevent fibrosis
NeurodegenerativeAffects neuronal survivalTargeting TEAD may enhance neuron health

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.